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Executive Summary
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in neutrophil biology, primarily

recognized for its essential role in the formation of Neutrophil Extracellular Traps (NETs). This

process, termed NETosis, is a unique form of programmed cell death where neutrophils release

a web-like structure of decondensed chromatin and granular proteins to trap and kill

pathogens. The catalytic activity of PAD4, which converts arginine residues to citrulline on

histones, is a key step in initiating chromatin decondensation. Dysregulation of PAD4 activity

and excessive NET formation are implicated in the pathogenesis of numerous inflammatory

and autoimmune diseases, as well as thrombosis and cancer, making PAD4 a compelling

target for therapeutic intervention. This technical guide provides an in-depth overview of the

biological functions of PAD4 in neutrophils, detailed experimental protocols for its study, and a

summary of key quantitative data.

Core Biological Functions of PAD4 in Neutrophils
PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of

proteins by converting arginine residues to citrulline.[1][2] In neutrophils, the primary and most

studied function of PAD4 is its role in NETosis.
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The formation of NETs is a complex process initiated by various stimuli, including pathogens,

inflammatory cytokines, and chemical agonists. A crucial event in NETosis is the

decondensation of the highly compact chromatin within the neutrophil nucleus to allow for its

expulsion. PAD4 is central to this process through the citrullination of histones, particularly

histones H3 and H4.[3][4]

The conversion of positively charged arginine to neutral citrulline weakens the electrostatic

interactions between the histones and the negatively charged DNA backbone.[1] This charge

neutralization leads to the unfolding and decondensation of chromatin, a prerequisite for NET

release.[2] In addition to histone citrullination, the activity of other enzymes, such as neutrophil

elastase (NE) and myeloperoxidase (MPO), which translocate to the nucleus, further

contributes to chromatin processing and NET formation.

PAD4's role is so critical that neutrophils from PAD4-deficient mice are unable to form NETs in

response to various stimuli.[5] This highlights PAD4 as an essential component of the NETosis

machinery.

Gene Regulation
Beyond its role in NETosis, PAD4-mediated histone citrullination can also influence gene

expression. By altering histone modifications, PAD4 can impact chromatin structure and the

accessibility of transcription factors to DNA, thereby regulating the transcription of specific

genes. However, this aspect of PAD4 function in neutrophils is less well-characterized

compared to its role in NET formation.

PAD4 Signaling Pathways in Neutrophils
The activation of PAD4 in neutrophils is tightly regulated and involves a complex interplay of

signaling molecules. Two major pathways for NETosis have been described: a NADPH

oxidase-dependent and a NADPH oxidase-independent pathway. Both pathways ultimately

converge on the activation of PAD4.

A key activator of PAD4 is an increase in intracellular calcium concentration.[6] Various stimuli

that induce NETosis lead to a rise in intracellular calcium, which is necessary for PAD4's

enzymatic activity.[1][2]
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Reactive oxygen species (ROS), primarily generated by the NADPH oxidase complex, also

play a critical role in activating PAD4 and inducing NETosis.[4][6] The interplay between ROS

and calcium signaling is crucial for the full activation of PAD4-mediated NET formation in

response to many stimuli.
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PAD4 Activation and NETosis Pathway in Neutrophils
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Caption: Simplified signaling pathway of PAD4 activation leading to NETosis.
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Quantitative Data on PAD4 in Neutrophil Biology
This section summarizes key quantitative data related to PAD4 expression, its enzymatic

activity, and its impact on NETosis.

Table 1: PAD4 Expression in Neutrophils in Health and
Disease

Condition Method Fold Change/Level Reference

Healthy Donors Flow Cytometry Baseline Expression [7]

Rheumatoid Arthritis

(Synovial Fluid)

Western Blot,

Immunohistochemistry

Increased PAD2 and

PAD4 expression

correlated with

inflammation intensity

[8][9]

Type 1 and Type 2

Diabetes
Western Blot

~4-fold increase in

PAD4 protein

expression

[10]

Alcohol-Related Liver

Disease
ELISA

Significantly increased

systemic

concentrations of

PAD4

[11][12]

Sepsis
RT-qPCR, Western

Blot

PAD2 and PAD4 are

highly expressed in

neutrophils

[13]

PMA-stimulated

Neutrophils
qRT-PCR

Increased PAD4

mRNA levels after

stimulation

[14]

Table 2: Kinetic Parameters of Human PAD4
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Substrate Km (µM) kcat (s⁻¹) Reference

Histone H4-based

peptides

High µM to low mM

range
2.8 - 6.6 [15]

Benzoylated Arginine

Derivatives

High µM to low mM

range
2.8 - 6.6 [15]

Table 3: Quantification of NETosis in Response to
Various Stimuli

Stimulus Concentration
Incubation
Time

% NET-forming
cells / DNA
release

Reference

PMA 50 nM 180 min

Significantly

increased

compared to

basal

[16][17]

Ionomycin 5 µM 3-4 hours
Strong induction

of NETosis
[17]

TNFα 20 ng/mL 180 min

Increased

compared to

basal

[16]

IL-8 100 ng/mL 180 min

Increased

compared to

basal

[16]

Candida albicans MOI 5 3-4 hours
Strong induction

of NETosis
[17]

Group B

Streptococcus
MOI 10 3-4 hours

Strong induction

of NETosis
[17]

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study PAD4 function

in neutrophils.

Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from whole blood using density gradient

centrifugation.
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Workflow for Human Neutrophil Isolation
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Caption: Workflow for isolating human neutrophils.
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Materials:

Anticoagulated whole blood (e.g., with EDTA or heparin)

Density gradient medium (e.g., Ficoll-Paque, Polymorphprep)

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

Red Blood Cell Lysis Buffer

Phosphate Buffered Saline (PBS)

Sterile conical tubes (15 mL and 50 mL)

Centrifuge

Procedure:

Bring all reagents to room temperature.

Carefully layer the anticoagulated whole blood over the density gradient medium in a conical

tube. The ratio of blood to gradient medium should be as per the manufacturer's instructions

(typically 1:1).

Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, distinct layers of cells will be visible. Carefully aspirate and discard the

upper layers (plasma, mononuclear cells).

Collect the neutrophil-rich layer (polymorphonuclear, PMN, layer).

To remove contaminating red blood cells, perform RBC lysis according to the lysis buffer

manufacturer's protocol. This typically involves resuspending the cell pellet in lysis buffer for

a short period, followed by the addition of a wash buffer to stop the lysis.

Centrifuge the cells at 250-350 x g for 5-10 minutes and discard the supernatant.

Wash the neutrophil pellet with HBSS or PBS. Repeat the wash step.
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Resuspend the final neutrophil pellet in the desired experimental buffer.

Determine cell viability and purity using a hemocytometer with trypan blue exclusion and

cytospin analysis or flow cytometry. Purity should be >95%.

In Vitro Induction and Quantification of NETosis
4.2.1. Induction of NETosis

Materials:

Isolated neutrophils

Culture medium (e.g., RPMI 1640)

NETosis inducers (e.g., Phorbol 12-myristate 13-acetate (PMA), Ionomycin)

Multi-well plates (e.g., 24-well or 96-well)

Procedure:

Seed isolated neutrophils in a multi-well plate at a desired density (e.g., 2 x 10⁵ cells/well for

a 24-well plate).

Allow the neutrophils to adhere for 30-60 minutes at 37°C in a CO₂ incubator.

Add the NETosis inducer to the wells at the desired final concentration (e.g., 50-100 nM PMA

or 5 µM Ionomycin). Include a vehicle control (e.g., DMSO).

Incubate for the desired time period (typically 2-4 hours) at 37°C in a CO₂ incubator.

4.2.2. Quantification of NETs using a Cell-Impermeable DNA Dye

This method quantifies the amount of extracellular DNA released during NETosis.
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Workflow for NET Quantification using Sytox Green
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Caption: Workflow for quantifying NETs.

Materials:

Neutrophils with induced NETosis in a multi-well plate

Cell-impermeable DNA dye (e.g., Sytox Green, Sytox Orange)

Fluorescence plate reader
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Procedure:

Following the induction of NETosis, add the cell-impermeable DNA dye to each well at the

manufacturer's recommended concentration.

Incubate the plate for 15-30 minutes at room temperature, protected from light.

Measure the fluorescence using a plate reader with the appropriate excitation and emission

wavelengths for the dye used (e.g., ~485 nm excitation and ~520 nm emission for Sytox

Green).

The fluorescence intensity is proportional to the amount of extracellular DNA.

4.2.3. Visualization of NETs by Immunofluorescence

Materials:

Neutrophils on coverslips with induced NETosis

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibodies (e.g., anti-citrullinated histone H3, anti-myeloperoxidase)

Fluorescently labeled secondary antibodies

DNA stain (e.g., DAPI, Hoechst)

Fluorescence microscope

Procedure:

Gently wash the coverslips with PBS to remove non-adherent cells.

Fix the cells with 4% PFA for 15-20 minutes at room temperature.
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Wash the coverslips with PBS.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Wash with PBS.

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

Wash with PBS.

Incubate with fluorescently labeled secondary antibodies and a DNA stain for 1 hour at room

temperature in the dark.

Wash with PBS.

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

PAD4 Activity Assay
This protocol describes a colorimetric assay to measure PAD4 activity.

Materials:

Neutrophil lysates or purified PAD4

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 1 mM DTT)

Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)

Colorimetric detection reagents

Procedure:

Prepare neutrophil lysates or use purified recombinant PAD4.

In a 96-well plate, add the assay buffer.
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Add the neutrophil lysate or PAD4 enzyme to the wells.

Initiate the reaction by adding the substrate.

Incubate at 37°C for a specific time period.

Stop the reaction and add the detection reagents according to the kit manufacturer's

instructions.

Measure the absorbance at the appropriate wavelength using a microplate reader.

The absorbance is proportional to the PAD4 activity.

Western Blot for Detection of Citrullinated Histones
Materials:

Neutrophil lysates

SDS-PAGE gels

Transfer membrane (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against citrullinated histone H3 (anti-CitH3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Separate neutrophil proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
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Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Add the chemiluminescent substrate and detect the signal using an imaging system.

Role of PAD4 in Disease
Dysregulated PAD4 activity and excessive NET formation are implicated in a variety of

diseases:

Autoimmune Diseases: In conditions like rheumatoid arthritis (RA) and systemic lupus

erythematosus (SLE), NETs can be a source of autoantigens, including citrullinated proteins

and DNA, which can drive the autoimmune response.[8][18]

Thrombosis: NETs provide a scaffold for platelet and red blood cell adhesion and can

promote thrombosis by activating the coagulation cascade.[1]

Sepsis: While NETs are important for trapping and killing pathogens in sepsis, excessive

NET formation can contribute to tissue damage and organ failure.[1][13]

Cancer: NETs have been shown to be involved in cancer progression, metastasis, and

cancer-associated thrombosis.

Conclusion
PAD4 is a key enzyme in neutrophil biology, with its central role in NET formation having

significant implications for both host defense and the pathogenesis of numerous diseases. The

ability to accurately measure PAD4 activity and quantify NETosis is crucial for understanding its

role in various pathological conditions and for the development of novel therapeutic strategies

targeting this pathway. The protocols and data presented in this technical guide provide a

comprehensive resource for researchers and drug development professionals working in this

exciting and rapidly evolving field. Further research into the intricate regulation of PAD4 and the

downstream consequences of its activity will undoubtedly open new avenues for the treatment

of a wide range of inflammatory and autoimmune disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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